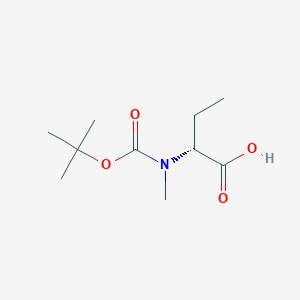
Boc-N-methyl-D-2-aminobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-methyl-D-2-aminobutyric acid is a derivative of GABA and a hydrolysis product of the industrial solvent, N-methyl-2-pyrrolidinone . It is biologically a product of nicotine catabolism in bacteria and inhibits L-Carnitine from undergoing β-oxidation in mammals .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
This compound contains a total of 33 bonds; 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis . It is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
The molecular formula of this compound is C10H19NO4 . Its molecular weight is 217.26216 . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Bioproduction of l-2-Aminobutyric Acid
Boc-N-methyl-D-2-aminobutyric acid, an unnatural amino acid, is significant in the bioproduction of l-2-Aminobutyric Acid (l-ABA), a key intermediate in several important drugs. A study by An et al. (2017) utilized a strain of Aspergillus tamarii to efficiently produce l-ABA using a microbial lipase to resolve racemic methyl N-Boc-2-aminobutyrate.
Amidation Protocol in Molecular Design
In molecular design, this compound plays a role in the synthesis of amide derivatives. Jo et al. (2018) Jo et al. (2018) demonstrated an efficient synthetic protocol for amide derivatives of Boc-2-aminoisobutyrate, overcoming the steric challenges in conventional amidation processes.
ESR Characterization in Peptide Research
The compound is also instrumental in electron spin resonance (ESR) characterization of peptides. Hanson et al. (1996) Hanson et al. (1996) used α-Aminoisobutyric acid (Aib), a similar compound, to study the conformational trends of Aib-rich peptides in various solvents.
Synthesis and Resolution in Drug Research
In drug research, this compound is significant for the synthesis and resolution of non-natural amino acids. Xiao (2008) Xiao (2008) discussed the synthesis of o-, m-and p-Boc-L-methylphenylalanines, highlighting their role in drugs like anti-hypertension medications and peptide receptor antagonists.
Synthesis of Analogues in Peptide Synthesis
The compound also facilitates the synthesis of Nα-methyl-arginine and Nα-methyl-ornithine derivatives, as explored by Xue and DeGrado (1995) Xue & DeGrado (1995). These derivatives, starting with Boc-L-Gln, are crucial in peptide synthesis.
Propriétés
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDRLIEARGEQY-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

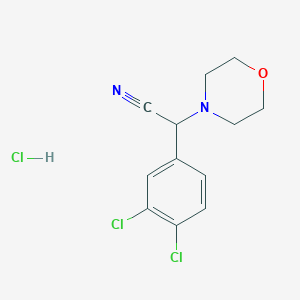
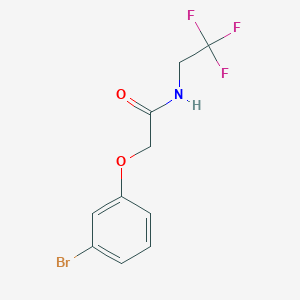
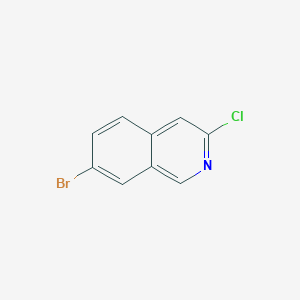
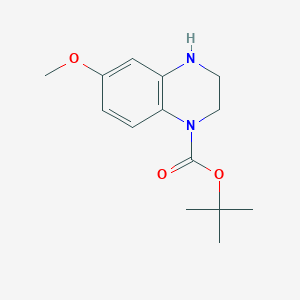
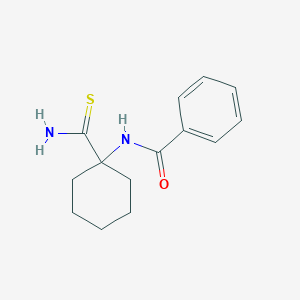

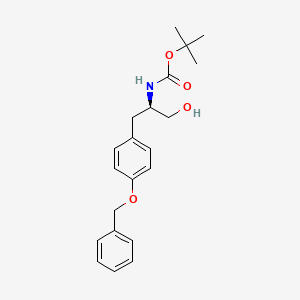

![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)
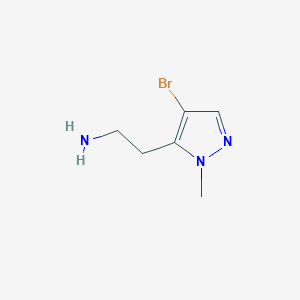

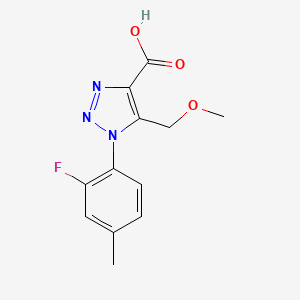
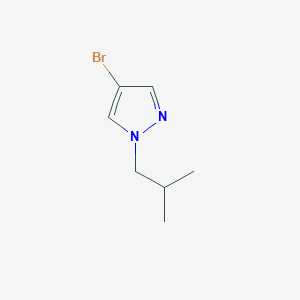
![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)